![molecular formula C15H21NO3S B13662420 Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a thienopyridine derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group at position 5 and an ethyl ester at position 2 of the fused bicyclic scaffold. This compound shares structural similarities with antiplatelet agents like clopidogrel and ticlopidine but features distinct modifications aimed at enhancing metabolic stability and potency . Its molecular formula is C₁₅H₂₁NO₃S, with a molecular weight of 295.39 g/mol (derived from ).
Thienopyridines are a class of organic compounds with a sulfur-containing thiophene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of N-(2-thiopheneethyl) methyleneamine in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent, acid concentration, reaction time, and temperature, are optimized to achieve high yields and purity. The optimal conditions include using 30% anhydrous ethanol hydrogen chloride solution as the acid, ethanol as the solvent, a reaction time of 3-5 hours, and a temperature of 50-60°C .
Industrial Production Methods: Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and Arctom provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, particularly in medicinal chemistry and drug development. It is used as an intermediate in the synthesis of various biologically active compounds, including antitubulin agents . Additionally, it is employed in the study of thienopyridine derivatives’ pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity or receptor binding, similar to other thienopyridine derivatives. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Derivatives
The unsubstituted core, ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (CAS 1080026-94-3), serves as a synthetic intermediate for derivatives. Key differences lie in substituents at position 5:
Structural Impact :
- Deuteration (as in 10f) reduces metabolic clearance by stabilizing C-D bonds, a strategy employed to improve pharmacokinetics .
Pharmacological and Physicochemical Properties
Antiplatelet Activity
- Clopidogrel : Irreversibly inhibits P2Y₁₂, reducing ADP-induced platelet aggregation. The target compound’s pivaloyl group may alter binding kinetics or metabolite formation .
- Compound C1 : Exhibits higher potency than ticlopidine in rat models, suggesting substituent-driven efficacy enhancements .
- Deuterated Analogs : Improved metabolic profiles (e.g., 10f) highlight the role of chemical modifications in optimizing therapeutic indices .
Physicochemical Data
*Extrapolated from structurally similar 10f .
Analytical and Regulatory Considerations
- Impurity Profiling : Reverse-phase HPLC with acetonitrile-phosphate buffers (e.g., 25 mM KH₂PO₄, pH 4.0) is standard for related compounds .
- Safety Data : The core structure has hazard statements for skin/eye irritation (H315, H319), while deuterated/pivaloyl derivatives may exhibit modified toxicity profiles .
Biological Activity
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived from the tetrahydrothieno[3,2-c]pyridine scaffold, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that modify the core structure to enhance biological activity. Various synthetic pathways have been reported in literature that focus on optimizing yield and purity while maintaining the desired biological properties .
Antimicrobial Properties
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For instance, in cell-based assays, it was observed to significantly reduce levels of TNF-α and IL-6 in response to inflammatory stimuli .
Neuroprotective Activity
Neuroprotective effects have been attributed to tetrahydrothieno[3,2-c]pyridine derivatives. This compound has been investigated for its potential to protect neuronal cells from oxidative stress-induced damage. In experimental models of neurodegeneration, this compound demonstrated a capacity to reduce cell death and promote neuronal survival .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : It has been suggested that this compound interacts with specific receptors involved in pain and inflammation regulation.
- Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
Q & A
Q. What are the recommended synthetic methodologies for Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate?
Basic
The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydrothienopyridine core. Key steps include:
- Pivaloyl group introduction : Acylation using pivaloyl chloride under controlled anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
- Esterification : Ethyl carboxylate formation via nucleophilic substitution or coupling reactions, often requiring catalysts like DMAP or EDCI .
- Purification : Flash chromatography (hexane:ethyl acetate gradients) or recrystallization to achieve ≥95% purity .
Q. How should researchers handle and store this compound to ensure stability?
Basic
- Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Amber glass vials are recommended due to light sensitivity .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319). Work in fume hoods to mitigate respiratory risks (H335) .
Q. What analytical techniques are suitable for structural confirmation?
Basic
- X-ray crystallography : Resolves stereochemistry and confirms the pivaloyl group’s spatial arrangement. SHELX software is widely used for refinement .
- NMR/HRMS : 1H/13C NMR identifies proton environments (e.g., tetrahydro ring protons at δ 1.5–3.0 ppm). HRMS validates molecular weight (C14H21NO3S: calc. 283.12) .
Q. How can reaction yields be optimized during pivaloylation?
Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict temperature control (−10°C) to avoid byproducts .
- Catalytic additives : Use of 4-dimethylaminopyridine (DMAP) at 5 mol% improves acylation efficiency by 20–30% .
- Kinetic monitoring : TLC (Rf = 0.55 in hexane:EtOAc 1:1) or in-situ IR tracks reaction progression .
Q. How to address discrepancies in reported biological activity data?
Advanced
- Structural analogs : Compare with derivatives lacking the pivaloyl group (e.g., 5-methyl or 5-chloro analogs) to isolate substituent effects .
- Purity validation : HPLC-UV (λ = 254 nm) ensures ≥98% purity, excluding degradants as confounding factors .
- Assay standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum-free media) .
Q. What computational strategies predict target interactions for this compound?
Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to CNS targets (e.g., serotonin receptors). The pivaloyl group’s steric bulk may influence binding pocket occupancy .
- MD simulations : GROMACS simulations (20 ns, NPT ensemble) assess stability of ligand-receptor complexes in physiological conditions .
Q. How to resolve contradictions in pharmacological mechanisms?
Advanced
- In vitro vs. in vivo correlation : Use PK/PD modeling to reconcile differences in bioavailability (e.g., plasma protein binding assays) .
- Pathway analysis : RNA-seq or phosphoproteomics identifies off-target effects (e.g., kinase inhibition) that may explain divergent results .
Q. What are the key differences in reactivity compared to structural analogs?
Advanced
- Steric effects : The pivaloyl group reduces nucleophilic attack at the 5-position compared to unsubstituted analogs, altering regioselectivity in cross-coupling reactions .
- Solubility : LogP increases by ~1.5 units versus the Boc-protected derivative, impacting formulation strategies for in vivo studies .
Properties
Molecular Formula |
C15H21NO3S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3S/c1-5-19-13(17)12-8-10-9-16(7-6-11(10)20-12)14(18)15(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI Key |
UCJWMJXPUQXGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)C(C)(C)C |
Origin of Product |
United States |
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